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molecular formula C8H11NO2S2 B8581243 N-(4-(methylthio)phenyl)methanesulfonamide

N-(4-(methylthio)phenyl)methanesulfonamide

Cat. No. B8581243
M. Wt: 217.3 g/mol
InChI Key: LOUZNURFKMTDOT-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

4-(methylthio)aniline (500 mg, 3.59 mmol) was dissolved in DCM (10 ml, 155 mmol). Pyridine (1 ml, 12.36 mmol) and methanesulfonyl chloride (0.336 ml, 4.31 mmol) were added, and the reaction was stirred at RT for 3 hours to achieve completion. The reaction mixture was diluted with HCl 1N and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated under vacuum. The crude product was triturated in Petroleum Ether to give N-(4-(methylthio)phenyl)methanesulfonamide (550 mg, 70.5% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.C(Cl)Cl.N1C=CC=CC=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>Cl>[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][S:20]([CH3:19])(=[O:22])=[O:21])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.336 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was triturated in Petroleum Ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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